molecular formula C19H18N2O4S2 B2467449 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 898427-58-2

2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2467449
CAS RN: 898427-58-2
M. Wt: 402.48
InChI Key: YIPKRGACNGGVBI-UHFFFAOYSA-N
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Description

The compound “2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a benzenesulfonyl group, an ethoxyphenyl group, and a thiazol group. The presence of these groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazol ring, the introduction of the ethoxyphenyl group, and the attachment of the benzenesulfonyl group . The exact synthesis would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the thiazol ring. The benzenesulfonyl and ethoxyphenyl groups are likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups present and the overall structure of the molecule .

Scientific Research Applications

Antimicrobial Activity

2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide and its derivatives have been extensively researched for their antimicrobial properties. Studies have shown that compounds with a similar structure exhibit significant activity against various bacteria and fungi, including Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anti-Inflammatory and Antioxidant Properties

Compounds related to 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide have been evaluated for their potential anti-inflammatory and antioxidant activities. For example, some derivatives have shown significant efficacy in DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition assays, indicating their potential as therapeutic agents in inflammatory and oxidative stress-related conditions (Koppireddi et al., 2013).

Anticonvulsant Activity

Research on similar thiazole-containing sulfonamide compounds has revealed notable anticonvulsant activities. Some of these derivatives have demonstrated protection against picrotoxin-induced convulsions, highlighting their potential application in the treatment of seizure disorders (Farag et al., 2012).

Anti-Cancer Activity

Structural analogs of 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide have been explored for their anti-cancer properties. These compounds have shown promising cytotoxic activities against a variety of cancer cell lines, suggesting their potential as novel therapeutic agents in oncology (Ronco et al., 2017).

COX Inhibitory Activity

Some derivatives have been identified with strong inhibitory activity on COX-2 enzyme, a target in the treatment of inflammation and pain. This suggests a potential application in developing anti-inflammatory drugs (Ertas et al., 2022).

Photophysical Properties

The photophysical properties of amide hydrogen bonded compounds related to 2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide have been investigated, indicating potential applications in material science and photodynamic therapy (Balijapalli et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-2-25-15-10-8-14(9-11-15)17-12-26-19(20-17)21-18(22)13-27(23,24)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPKRGACNGGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide

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